Hsd17B13-IN-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

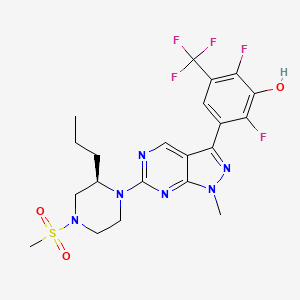

Molecular Formula |

C21H23F5N6O3S |

|---|---|

Molecular Weight |

534.5 g/mol |

IUPAC Name |

2,6-difluoro-3-[1-methyl-6-[(2R)-4-methylsulfonyl-2-propylpiperazin-1-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-5-(trifluoromethyl)phenol |

InChI |

InChI=1S/C21H23F5N6O3S/c1-4-5-11-10-31(36(3,34)35)6-7-32(11)20-27-9-13-17(29-30(2)19(13)28-20)12-8-14(21(24,25)26)16(23)18(33)15(12)22/h8-9,11,33H,4-7,10H2,1-3H3/t11-/m1/s1 |

InChI Key |

IBOGSVYJIKXNSL-LLVKDONJSA-N |

Isomeric SMILES |

CCC[C@@H]1CN(CCN1C2=NC=C3C(=NN(C3=N2)C)C4=CC(=C(C(=C4F)O)F)C(F)(F)F)S(=O)(=O)C |

Canonical SMILES |

CCCC1CN(CCN1C2=NC=C3C(=NN(C3=N2)C)C4=CC(=C(C(=C4F)O)F)C(F)(F)F)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Target: A Technical Guide to the Discovery and Development of Hsd17B13 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. The discovery of loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of liver disease progression has catalyzed a surge in drug discovery efforts. This guide provides a comprehensive technical overview of the discovery and development of Hsd17B13 inhibitors, with a focus on the well-characterized chemical probe BI-3231, in the absence of publicly available information on a specific molecule designated "Hsd17B13-IN-20". We delve into the preclinical data, experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers in the field.

Introduction: The Rise of Hsd17B13 as a Therapeutic Target

The journey to targeting Hsd17B13 began with large-scale human genetic studies. Genome-wide association studies (GWAS) identified a splice variant (rs72613567) in the HSD17B13 gene that confers protection against the progression of nonalcoholic fatty liver disease (NAFLD) to more severe forms like NASH, fibrosis, and even hepatocellular carcinoma.[1] This genetic validation provided a strong rationale for the development of therapeutic agents that could mimic this protective loss of function by inhibiting the enzymatic activity of Hsd17B13.

Hsd17B13 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily and is localized to lipid droplets within hepatocytes.[1] Its precise physiological function is still under investigation, but it is known to catalyze the conversion of various substrates, including steroids, and retinol.[1] The enzyme's role in lipid metabolism and its association with liver disease progression have made it a focal point for drug discovery programs.

The Inhibitor Landscape: A Focus on BI-3231

While the specific compound "this compound" is not described in publicly accessible literature, the field has seen the development of several potent and selective inhibitors. Among these, BI-3231 has been extensively characterized and serves as an exemplary case study for the discovery and development of Hsd17B13 inhibitors.[2][3][4][5][6][7][8]

Discovery of BI-3231

BI-3231 was identified through a high-throughput screening (HTS) campaign of Boehringer Ingelheim's compound library.[9] The screening assay utilized a MALDI-MS platform to measure the enzymatic activity of human Hsd17B13 with estradiol and NAD+ as substrates.[9] This initial screen identified a hit compound that, following extensive medicinal chemistry optimization, led to the discovery of BI-3231.[9]

Quantitative Data for BI-3231

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters for BI-3231.

Table 1: In Vitro Activity of BI-3231 [10][11]

| Parameter | Species | Value | Assay |

| IC | Human | 1 nM | Enzymatic Assay |

| Mouse | 13 nM | Enzymatic Assay | |

| K | Human | 0.7 ± 0.2 nM | Enzymatic Assay |

| Cellular IC | Human | Double-digit nM | Cellular Assay |

| Selectivity vs. HSD17B11 | Human | >10,000-fold | Enzymatic Assay |

Table 2: In Vivo Pharmacokinetic Properties of BI-3231 (Mouse) [2]

| Parameter | Route | Value |

| Clearance | IV | High (exceeding hepatic blood flow) |

| Half-life | IV & PO | Short |

| Liver Accumulation | IV | High |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments in the discovery and characterization of Hsd17B13 inhibitors.

High-Throughput Screening (HTS) for Hsd17B13 Inhibitors

Objective: To identify initial hit compounds that inhibit Hsd17B13 enzymatic activity from a large compound library.

Methodology (based on the discovery of BI-3231): [2][12]

-

Assay Principle: A matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry-based assay is used to directly measure the conversion of a substrate (e.g., estradiol) to its product by recombinant human Hsd17B13.

-

Reagents:

-

Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20.

-

Recombinant Human Hsd17B13.

-

Substrate: Estradiol.

-

Cofactor: NAD+.

-

Test Compounds dissolved in DMSO.

-

-

Procedure:

-

Dispense 50 nL of test compound or DMSO (control) into a 1536-well assay plate.

-

Add the enzyme, substrate, and cofactor to initiate the reaction.

-

Incubate at room temperature.

-

Stop the reaction and prepare the samples for MALDI-TOF MS analysis.

-

Analyze the formation of the product to determine the percentage of inhibition for each compound.

-

Hsd17B13 Enzymatic Activity Assay (Luminescence-based)

Objective: To determine the potency (IC50) of inhibitor compounds.

Methodology: [13]

-

Assay Principle: This assay measures the amount of NADH produced by the Hsd17B13-catalyzed reaction using a coupled-enzyme luminescence system (e.g., NAD-Glo™ Assay).

-

Reagents:

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.

-

Recombinant Hsd17B13 (human or mouse).

-

Substrate (e.g., estradiol, leukotriene B4).

-

Cofactor: NAD+.

-

Inhibitor compounds at various concentrations.

-

NAD-Glo™ reagent.

-

-

Procedure:

-

In a 96- or 384-well plate, mix the assay buffer, enzyme, substrate, cofactor, and inhibitor.

-

Incubate at room temperature.

-

Add the NAD-Glo™ reagent to measure the amount of NADH produced.

-

Measure the luminescence using a plate reader.

-

Calculate the IC

50values from the dose-response curves.

-

Hsd17B13 Cellular Assay

Objective: To assess the activity of inhibitors in a cellular context.

Methodology: [14]

-

Cell Line: HEK293 cells transiently or stably overexpressing Hsd17B13.

-

Procedure:

-

Seed the cells in a multi-well plate.

-

Treat the cells with the inhibitor compounds at various concentrations.

-

Add a suitable substrate (e.g., all-trans-retinol) to the culture medium.

-

Incubate for a defined period (e.g., 6-8 hours).

-

Collect the cell culture medium and/or cell lysates.

-

Analyze the conversion of the substrate to its product using methods like HPLC or LC-MS/MS.

-

Determine the cellular IC

50values.

-

Visualizing the Path to Inhibition

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BIâ3231, a Well-Characterized Chemical Probe Available for Open Science - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 4. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]

- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 13. enanta.com [enanta.com]

- 14. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hsd17B13 in Hepatocytes: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a member of the short-chain dehydrogenase/reductase superfamily, has emerged as a critical player in hepatocyte lipid metabolism and the pathogenesis of chronic liver diseases.[1][2][3] Predominantly expressed in the liver and localized to lipid droplets, Hsd17B13 has been identified as a retinol dehydrogenase.[4][5][6] Its expression is significantly upregulated in non-alcoholic fatty liver disease (NAFLD), where it contributes to lipid accumulation.[5][7] Compelling human genetic evidence has demonstrated that loss-of-function variants of Hsd17B13 are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[8][9] Mechanistically, Hsd17B13 appears to exert its pro-fibrotic effects in part through a signaling cascade involving transforming growth factor-beta 1 (TGF-β1), which leads to the activation of hepatic stellate cells.[10][11] Furthermore, genetic variants of Hsd17B13 have been shown to mitigate the detrimental effects of the pro-fibrotic PNPLA3 I148M variant.[8][12] This guide provides a comprehensive overview of the function of Hsd17B13 in hepatocytes, detailing its enzymatic activity, role in disease pathogenesis, relevant signaling pathways, and key experimental methodologies.

Hsd17B13 Expression and Subcellular Localization in Hepatocytes

Hsd17B13 is a liver-enriched and hepatocyte-specific protein.[5] Single-cell RNA sequencing has confirmed its primary localization within hepatocytes, with minimal expression in other liver cell types.[5] Within the hepatocyte, Hsd17B13 is predominantly associated with the surface of lipid droplets.[5][13]

Quantitative Expression Data

Studies have consistently shown a significant upregulation of Hsd17B13 expression in the livers of patients with NAFLD compared to healthy individuals.

| Condition | Fold Change in Hsd17B13 Expression (mRNA) | Fold Change in Hsd17B13 Expression (Protein) | Reference |

| NAFLD Patients vs. Healthy Controls | 5.9-fold increase | - | [14] |

| NASH and Cirrhosis vs. Normal Livers | - | IHC scores: 67.85 ± 1.37 (NASH), 68.89 ± 1.71 (Cirrhosis) vs. 49.74 ± 4.13 (Normal) | [11] |

Enzymatic Function of Hsd17B13

Hsd17B13 has been identified as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde.[4][15] This enzymatic activity is dependent on its localization to lipid droplets and the presence of its cofactor, NAD+.[4] While other substrates such as 17β-estradiol and leukotriene B4 have been identified in vitro, retinol is considered a plausible in vivo substrate.[2]

Note: Specific kinetic parameters (Km, Vmax) for the retinol dehydrogenase activity of human Hsd17B13 are not yet definitively established in the literature.

Role in Liver Disease Pathogenesis

The enzymatic activity of Hsd17B13 is implicated in its pathogenic role in chronic liver disease.[4] Overexpression of wild-type Hsd17B13 in mice promotes hepatic lipid accumulation.[7] Conversely, loss-of-function variants of Hsd17B13, which result in a truncated and unstable protein with reduced or abolished enzymatic activity, are protective against the progression of liver disease.[8][9]

Association of Hsd17B13 Variants with Liver Disease

| Hsd17B13 Variant | Associated Protective Effect | Reference |

| rs72613567:TA | Reduced risk of alcoholic and non-alcoholic liver disease and cirrhosis. | [8] |

| rs62305723 (P260S) | Associated with decreased ballooning and inflammation in NAFLD. | [14] |

Signaling Pathways and Molecular Interactions

Hsd17B13, TGF-β1, and Hepatic Stellate Cell Activation

Recent evidence has elucidated a signaling pathway through which Hsd17B13 in hepatocytes can promote liver fibrosis. Catalytically active Hsd17B13 enhances the expression and secretion of TGF-β1 from hepatocytes.[10][11] This secreted TGF-β1 then acts on hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, inducing their activation and the production of extracellular matrix proteins, a hallmark of fibrosis.[10][11]

Genetic Interaction with PNPLA3

The Hsd17B13 rs72613567:TA variant has been shown to mitigate the increased risk of liver injury associated with the PNPLA3 p.I148M variant, a major genetic risk factor for NAFLD.[8][12] The protective Hsd17B13 variant is associated with reduced PNPLA3 mRNA expression, suggesting a regulatory interaction between these two genes.[16]

Experimental Protocols

Retinol Dehydrogenase (RDH) Activity Assay

This cell-based assay is used to measure the enzymatic activity of Hsd17B13.[4][17]

Materials:

-

HEK293 cells

-

Expression vectors for Hsd17B13 and its variants

-

All-trans-retinol

-

HPLC system for retinoid quantification

-

Reagents for protein quantification (e.g., BCA assay)

Procedure:

-

Transfect HEK293 cells with Hsd17B13 expression vectors or an empty vector control.

-

After 24-48 hours, treat the cells with all-trans-retinol for a defined period (e.g., 8 hours).

-

Harvest the cells and the culture medium.

-

Extract retinoids from the cell lysate and medium.

-

Quantify the levels of retinaldehyde and retinoic acid using HPLC.

-

Measure the total protein concentration in the cell lysates.

-

Normalize the retinoid levels to the total protein concentration to determine RDH activity.

Immunofluorescence for Hsd17B13 and Lipid Droplet Co-localization

This method visualizes the subcellular localization of Hsd17B13.[4][18]

Materials:

-

Hepatocytes (e.g., HepG2)

-

Hsd17B13 expression vector (e.g., with a GFP tag)

-

Lipid droplet stain (e.g., BODIPY, Nile Red)

-

Primary antibody against Hsd17B13 (if not using a tagged protein)

-

Fluorescently labeled secondary antibody

-

Confocal microscope

Procedure:

-

Culture hepatocytes on coverslips.

-

Transfect cells with the Hsd17B13 expression vector.

-

Induce lipid droplet formation by treating cells with oleic acid.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells (if using antibodies).

-

Incubate with primary and secondary antibodies (if applicable).

-

Stain for lipid droplets.

-

Mount the coverslips and visualize using a confocal microscope.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

Co-IP is used to identify proteins that interact with Hsd17B13.[19][20][21][22][23]

Materials:

-

Cell lysate containing Hsd17B13 and potential interacting partners

-

Antibody specific to Hsd17B13

-

Protein A/G magnetic beads

-

Wash and elution buffers

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Incubate the cell lysate with the Hsd17B13-specific antibody.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the bound proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE.

-

Identify interacting proteins by Western blotting using specific antibodies or by mass spectrometry.

Conclusion and Future Directions

Hsd17B13 is a key regulator of lipid metabolism in hepatocytes with significant implications for the development and progression of chronic liver disease. Its role as a retinol dehydrogenase and its ability to influence pro-fibrotic signaling pathways make it an attractive therapeutic target. The protective nature of its loss-of-function variants provides a strong rationale for the development of Hsd17B13 inhibitors. Future research should focus on elucidating the precise molecular mechanisms of its enzymatic activity, identifying its full range of endogenous substrates, and further detailing its interaction with other key players in liver disease pathogenesis, such as PNPLA3. A deeper understanding of these aspects will be crucial for the successful translation of Hsd17B13-targeted therapies into the clinic.

References

- 1. mdpi.com [mdpi.com]

- 2. HSD17B13 | Abcam [abcam.com]

- 3. HSD17B13 - Wikipedia [en.wikipedia.org]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchwithrowan.com [researchwithrowan.com]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. Xia & He Publishing [xiahepublishing.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genetic and metabolic factors: the perfect combination to treat metabolic associated fatty liver disease [explorationpub.com]

- 13. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 14. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. antibodiesinc.com [antibodiesinc.com]

- 21. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 22. Protein–Protein Interactions: Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 23. betalifesci.com [betalifesci.com]

Hsd17B13 as a therapeutic target for NAFLD

An In-depth Technical Guide to HSD17B13 as a Therapeutic Target for Nonalcoholic Fatty Liver Disease (NAFLD)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonalcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, with a pressing need for effective therapeutic interventions. Recent genome-wide association studies (GWAS) have illuminated a compelling new target: 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). Unlike other genetic variants that increase NAFLD risk, loss-of-function variants in the HSD17B13 gene are strongly associated with protection against the progression from simple steatosis to nonalcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC).[1][2][3] This protective genetic validation has catalyzed the rapid development of therapeutic agents designed to inhibit HSD17B13 activity. This document provides a comprehensive technical overview of HSD17B13, summarizing the genetic evidence, its role in pathophysiology, preclinical data, and the current landscape of clinical development. Detailed experimental protocols and key quantitative data are provided to support ongoing research and development efforts in this promising area.

Genetic Validation of HSD17B13 as a Therapeutic Target

The foundation for targeting HSD17B13 is built upon robust human genetic data. Multiple studies have identified variants in the HSD17B13 gene that result in a loss of enzymatic function and are linked to a reduced risk of chronic liver disease.[3]

The most well-characterized of these is the rs72613567:TA splice variant.[1][4] This variant creates a truncated, enzymatically inactive protein.[5] Carriers of this allele show a significantly lower risk of developing the more severe and progressive forms of liver disease.[1][2][6] Furthermore, this protective effect appears to mitigate the risk conferred by other genetic factors, such as the PNPLA3 I148M mutation.[1][6] The consistent and replicable nature of these findings across diverse populations provides strong validation for HSD17B13 inhibition as a therapeutic strategy.[7]

Quantitative Data: Genetic Association Studies

| Genetic Variant | Association with Liver Disease | Odds Ratio (OR) [95% CI] | Reference Cohort |

| rs72613567:TA | Reduced risk of NAFLD/NASH cirrhosis | 0.74 | 46,544 obese individuals |

| rs72613567:TA | Reduced risk of NAFLD | 0.83 [0.75-0.92] | European descent |

| rs9992651 | Reduced development of NAFLD | 0.74 [0.671–0.826] | 1,483 NAFLD patients |

| rs13118664 | Reduced development of NAFLD | 0.74 [0.667–0.821] | 1,483 NAFLD patients |

| rs6834314 | Attenuated effect of PNPLA3 on fibrosis | N/A | 290 Japanese NAFLD patients |

Table 1: Summary of key HSD17B13 genetic variants and their association with reduced risk of NAFLD and its progression.[1][3]

Pathophysiological Role and Mechanism of Action

HSD17B13 is a liver-specific protein that localizes to the surface of lipid droplets (LDs) within hepatocytes.[1][6] While its precise physiological function is still under investigation, several key activities have been identified.

Enzymatic Activity: HSD17B13 possesses retinol dehydrogenase activity, catalyzing the conversion of retinol (Vitamin A) to retinaldehyde.[1][8] Loss-of-function variants lack this enzymatic capability.[1] Since hepatic retinoid levels are inversely correlated with NAFLD severity, it is hypothesized that the protective effect of HSD17B13 inhibition may be mediated through alterations in retinoid signaling, which in turn could reduce the activation of hepatic stellate cells (HSCs), the primary drivers of liver fibrosis.[1][9]

Transcriptional Regulation and Lipid Metabolism: The expression of HSD17B13 is induced by the Liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[1][10] Overexpression of wild-type HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes, suggesting a role in promoting steatosis.[1] Down-regulating its expression in mouse models improves abnormal liver lipid metabolism.[11]

Inflammatory Signaling: Recent studies suggest HSD17B13 may also play a role in liver inflammation. Through a process of liquid-liquid phase separation, HSD17B13 can increase the biosynthesis of platelet-activating factor (PAF), which in turn promotes leukocyte adhesion via STAT3 signaling, contributing to chronic liver inflammation.[5]

Signaling Pathway Diagram

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 3. escholarship.org [escholarship.org]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. news-medical.net [news-medical.net]

- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Pharmacological Inhibition of HSD17B13: A Therapeutic Strategy for Liver Fibrosis

Disclaimer: As of late 2025, there is no publicly available scientific literature or data corresponding to a specific molecule designated "Hsd17B13-IN-20." This technical guide will therefore focus on the broader, genetically validated strategy of inhibiting the 17-beta hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme as a therapeutic approach for liver fibrosis. The data and protocols presented are synthesized from published preclinical studies on representative small molecule inhibitors and gene knockdown models.

Introduction: HSD17B13 as a Genetically Validated Target

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Its emergence as a high-interest therapeutic target for chronic liver diseases is rooted in human genetics. Large-scale genome-wide association studies have consistently shown that loss-of-function variants in the HSD17B13 gene, particularly the rs72613567 splice variant, are strongly associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including metabolic dysfunction-associated steatohepatitis (MASH), fibrosis, cirrhosis, and hepatocellular carcinoma.[3][4][5][6] This genetic validation provides a strong rationale for the development of pharmacological inhibitors that mimic the protective effects of these natural loss-of-function mutations.[6]

Proposed Mechanisms of Action

The precise mechanisms by which HSD17B13 activity contributes to liver fibrosis are under active investigation. Inhibition is believed to confer protection through multiple interconnected pathways.

-

Modulation of Pyrimidine Catabolism: A key proposed mechanism involves the reduction of pyrimidine catabolism.[3][4] Studies have demonstrated that the protection against liver fibrosis conferred by HSD17B13 loss-of-function is associated with decreased activity of dihydropyrimidine dehydrogenase (DPYD), a key enzyme in this pathway.[4][7] In mouse models of nonalcoholic fatty liver disease (NAFLD), hepatic pyrimidines are depleted; inhibiting their breakdown phenocopies the protective effects of HSD17B13 deficiency.[3][4][7]

-

Alteration of Retinol and Bioactive Lipid Metabolism: HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[8] Retinoids are critically involved in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for depositing fibrotic scar tissue in the liver.[8][9] By reducing this enzymatic activity, HSD17B13 inhibition may modulate HSC activation and fibrogenesis.[5][9] The enzyme also acts on other bioactive lipids, and its inhibition leads to an enrichment of specific hepatic phosphatidylcholine species that are also observed in individuals with the protective gene variant.[5][10][11]

Preclinical Evidence for HSD17B13 Inhibition

Multiple small molecule inhibitors and RNA-based silencing approaches have demonstrated anti-fibrotic effects in various preclinical models of MASH and liver fibrosis.

Data Presentation

The following tables summarize the quantitative outcomes from key preclinical studies.

Table 1: In Vivo Efficacy of HSD17B13 Inhibitors and Knockdown

| Compound/Method | Model | Dose/Regimen | Key Fibrosis-Related Outcomes | Liver Health Markers | Citation(s) |

|---|---|---|---|---|---|

| M-5475 | CDAA-HFD Mice | 100 mg/kg, PO, daily for 9 weeks | Significantly reduced liver hydroxyproline; Reduced fibrosis stage; Decreased Collagen-1a1 & α-SMA area. | Reduced plasma ALT. | [12] |

| INI-822 | CDAA-HFD Rats | Not specified | Not specified | Decreased ALT levels. | [10][11] |

| INI-822 | Zucker Obese Rats | Not specified | Not specified | Dose-dependent increase in hepatic phosphatidylcholines. | [13] |

| shRNA Knockdown | HFD-Obese Mice | Not specified | Decreased expression of Timp2. | Decreased serum ALT. | [14] |

| ASO Knockdown | CDAA-HFD Mice | Not specified | No effect on hepatic fibrosis. | Modulatory effect on hepatic steatosis. |[15] |

Table 2: In Vitro Efficacy of HSD17B13 Inhibitors

| Compound | Model System | Concentration | Key Fibrosis-Related Outcomes | Citation(s) |

|---|

| INI-822 | Human "Liver-on-a-Chip" (NASH model) | 1 and 5 µM | >40% decrease of fibrotic proteins; Significant decrease in α-SMA and Collagen Type 1. |[10] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for two key experimental systems used in the evaluation of HSD17B13 inhibitors.

In Vivo Model: Choline-Deficient, L-Amino Acid-Defined, High-Fibre Diet (CDAA-HFD) Mouse Model

This model is widely used to induce a non-obese MASH phenotype with rapid and progressive liver fibrosis.[16][17][18]

-

Animal Strain: Male C57BL/6J mice are commonly used.[16][19]

-

Diet: The CDAA-HFD consists of a choline-deficient, L-amino acid-defined base, high in fat (typically 45-60 kcal%), with added fructose and cholesterol, and a specific methionine content (e.g., 0.1%).[12][16][19]

-

Induction Phase: Mice are fed the CDAA-HFD for a period of 3 to 12 weeks to establish steatohepatitis and fibrosis prior to the start of therapeutic intervention.[12][16] A baseline group is often terminated at the start of treatment to confirm the disease stage.[12]

-

Treatment Phase: Animals are randomized into treatment groups (vehicle control vs. inhibitor). The test compound (e.g., M-5475) is administered, typically via oral gavage (PO), on a daily basis for a duration ranging from 8 to 9 weeks while mice are maintained on the CDAA-HFD.[12][18]

-

Endpoint Analysis:

-

Blood/Plasma: Serum is collected for the measurement of liver enzymes such as Alanine Aminotransferase (ALT).[20]

-

Liver Tissue: Livers are harvested, weighed, and processed for multiple analyses.

-

Biochemistry: Measurement of liver triglycerides and total hydroxyproline content as a quantitative marker of collagen.[17]

-

Histopathology: Liver sections are stained with Hematoxylin & Eosin (H&E) for NAFLD Activity Score (NAS) assessment and Picrosirius Red (PSR) for staging the degree of fibrosis.[16]

-

Immunohistochemistry (IHC): Staining for markers of fibrogenesis such as alpha-smooth muscle actin (α-SMA) and Collagen Type I (Col1a1), and inflammation markers like Galectin-3.[16]

-

-

Transcriptomics: RNA sequencing (RNA-seq) can be performed on liver tissue to analyze the expression of genes involved in fibrosis and inflammation.[12]

-

In Vitro Model: Human Liver-on-a-Chip NASH Model

Liver-on-a-Chip, or microphysiological systems (MPS), offer a more human-relevant in vitro setting by co-culturing multiple primary human liver cell types in a 3D microenvironment with perfusion.[21][22][23]

-

Cell Composition: The system typically includes a co-culture of primary human hepatocytes, hepatic stellate cells (HSCs), and Kupffer cells (the resident liver macrophages) to recapitulate the multicellular interactions driving fibrosis.[23][24]

-

Disease Induction: To model MASH, the 3D liver microtissues are exposed to a medium containing elevated levels of free fatty acids (e.g., oleic acid and palmitic acid) and/or other pro-inflammatory and pro-fibrotic stimuli like TGF-β or LPS.[21] This induces key features of the human disease, including steatosis, inflammation, and fibrosis.[23]

-

Treatment: Once the disease phenotype is established, the culture medium is supplemented with the HSD17B13 inhibitor (e.g., INI-822) at various concentrations or a vehicle control. The treatment is carried out for a specified duration (e.g., 16 days).

-

Endpoint Analysis:

-

Cell Health: Assays for cytotoxicity, such as measuring lactate dehydrogenase (LDH) release, and hepatocyte function, like albumin production, are performed to ensure the observed effects are not due to toxicity.

-

Fibrosis Markers: The primary readouts involve quantifying the deposition of key fibrotic proteins. This is typically done by lysing the cells from the chip and measuring levels of α-SMA and Collagen Type 1 via immunoassay or high-content imaging.[10]

-

Metabolomics: Spent media can be analyzed to assess changes in the metabolic profile, such as levels of triglycerides and phospholipids.[10]

-

Conclusion

The inhibition of HSD17B13 represents a compelling, genetically validated therapeutic strategy for combating liver fibrosis. Preclinical data from studies using small molecule inhibitors like M-5475 and INI-822, as well as gene knockdown approaches, demonstrate that targeting this enzyme can reduce key markers of fibrosis, inflammation, and liver injury in relevant disease models. The proposed mechanisms, centered on the modulation of pyrimidine and lipid metabolism, provide a strong biological basis for these effects. While some inconsistencies exist between mouse models, particularly regarding the impact on steatosis versus fibrosis, the overall evidence supports the continued development of potent and selective HSD17B13 inhibitors as a promising new class of anti-fibrotic agents for patients with chronic liver disease.[15][25] The progression of candidates like INI-822 into clinical trials marks a critical step in translating this genetic discovery into a tangible therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Retinoic Acid: A New Old Friend of IL-17A in the Immune Pathogeny of Liver Fibrosis [frontiersin.org]

- 10. businesswire.com [businesswire.com]

- 11. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]

- 12. gubra.dk [gubra.dk]

- 13. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. gubra.dk [gubra.dk]

- 17. gubra.dk [gubra.dk]

- 18. Characterization of six clinical drugs and dietary intervention in the nonobese CDAA-HFD mouse model of MASH and progressive fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Characterization of the CDAA Diet-Induced Non-alcoholic Steatohepatitis Model: Sex-Specific Differences in Inflammation, Fibrosis, and Cholesterol Metabolism in Middle-Aged Mice [frontiersin.org]

- 21. cn-bio.com [cn-bio.com]

- 22. Liver-on-a-Chip Models of Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. news-medical.net [news-medical.net]

- 24. publications.tno.nl [publications.tno.nl]

- 25. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Localization of Hsd17B13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, has emerged as a critical player in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1][2][3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing advanced liver disease, making it a promising therapeutic target.[1][5][6][7] Understanding the precise cellular and subcellular localization of the Hsd17B13 protein is paramount for elucidating its physiological function and its role in disease progression. This technical guide provides an in-depth overview of the cellular localization of Hsd17B13, detailing the experimental evidence, key molecular determinants, and associated signaling pathways.

Primary Cellular Localization: The Lipid Droplet

The consensus from multiple independent studies is that Hsd17B13 is predominantly a lipid droplet (LD)-associated protein within hepatocytes, the primary cell type of the liver.[1][3][4][5][8] Single-cell RNA sequencing analysis has confirmed that HSD17B13 expression is highly enriched in hepatocytes compared to other liver cell types such as cholangiocytes, macrophages, and hepatic stellate cells.[3][4]

Immunofluorescence and immunohistochemical studies have consistently demonstrated the co-localization of Hsd17B13 with markers of lipid droplets, such as Adipose Differentiation-Related Protein (ADRP, also known as Perilipin-2), and lipid-specific dyes like LipidTox.[3][4][9] Overexpression of Hsd17B13 in hepatocyte cell lines leads to an increase in the number and size of lipid droplets.[7] The protein is found on the surface or envelope of these dynamic organelles.[3][4][9]

Trafficking and Mislocalization of Hsd17B13

Hsd17B13 is initially synthesized in the endoplasmic reticulum (ER) and subsequently targeted to lipid droplets.[7][9] This trafficking is a highly regulated process, and disruption of specific protein domains can lead to its mislocalization and altered function.

Recent evidence suggests that in the livers of MASH patients, Hsd17B13 can accumulate and form puncta, which exist in a soluble state and are capable of forming homodimers.[10][11] This process, known as liquid-liquid phase separation (LLPS), occurs around lipid droplets and is thought to support the protein's enzymatic function.[10][11]

Quantitative Data Summary

The following tables summarize the key findings regarding the cellular distribution of wild-type and mutant Hsd17B13 protein based on published literature.

Table 1: Subcellular Localization of Wild-Type Hsd17B13

| Cellular Compartment | Evidence | References |

| Lipid Droplets (LDs) | Co-localization with LD markers (ADRP, LipidTox); Found on the surface of purified LDs. | [3][4][9] |

| Endoplasmic Reticulum (ER) | Site of synthesis before trafficking to LDs; Retention of certain mutant forms. | [1][7][12] |

| Cytoplasm | Localization of splice variants lacking LD-targeting domains. | [9] |

| Vesicles / Golgi Apparatus | Additional localization noted in the Human Protein Atlas. | [13] |

Table 2: Effects of Mutations/Deletions on Hsd17B13 Subcellular Localization

| Hsd17B13 Variant/Deletion | Primary Localization | Phenotype | References |

| Wild-Type (Full-Length) | Lipid Droplets | LD-associated | [1][9] |

| Δ4-16 (Hydrophobic Domain) | Mitochondria | Mislocalized; Impaired LD targeting | [1][7] |

| Δ22-28 (PAT-like Domain) | Diffuse/Cytoplasmic | Reduced protein stability; Impaired LD targeting | [1][7][9] |

| Variant B (Δ71-106) | Endoplasmic Reticulum | Retained in ER, reduced stability, not targeted to LDs | [1][9][12] |

| Δ69-84, Δ85-93, or Δ94-106 | Endoplasmic Reticulum | Retained in ER; Impaired LD localization | [1][12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of Hsd17B13's cellular localization. Below are summaries of commonly employed experimental protocols.

Immunofluorescence (IF) Staining

This technique is used to visualize the subcellular localization of Hsd17B13 within cells.

-

Cell Culture and Transfection:

-

Lipid Droplet Induction:

-

Fixation and Permeabilization:

-

Immunostaining:

-

Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA) and normal goat serum.[1]

-

Cells are incubated with a primary antibody against Hsd17B13 or the epitope tag (e.g., anti-Flag).

-

For co-localization studies, primary antibodies against organelle markers are used simultaneously (e.g., anti-ADRP for LDs, anti-SEC61β for ER, anti-AIF for mitochondria).[1]

-

After washing, cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, 568, or 647).[1]

-

-

Counterstaining and Imaging:

Immunohistochemistry (IHC)

IHC is used to examine the localization of Hsd17B13 in liver tissue sections.

-

Tissue Preparation:

-

Formalin-fixed, paraffin-embedded human or mouse liver tissue sections are deparaffinized and rehydrated.

-

-

Antigen Retrieval:

-

Heat-induced epitope retrieval is performed to unmask the antigen.

-

-

Staining:

-

Counterstaining and Analysis:

Cell Fractionation

This biochemical technique separates cellular components to determine the organelle in which a protein resides.

-

Cell Lysis: Transfected cells are harvested and lysed using a hypotonic buffer and mechanical disruption (e.g., Dounce homogenizer).

-

Differential Centrifugation: The lysate is subjected to a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, microsomes (ER), and finally, the cytosolic fraction.

-

Lipid Droplet Isolation: The lipid droplet fraction, which floats due to its low density, can be isolated from the top of the supernatant after centrifugation.[9]

-

Western Blotting: Proteins from each fraction are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against Hsd17B13 to determine its presence in each cellular compartment.

Diagrams of Pathways and Workflows

Hsd17B13 Trafficking and Localization

The following diagram illustrates the key domains of Hsd17B13 and their roles in its trafficking from the ER to lipid droplets, as well as the consequences of domain deletions.

Hsd17B13 protein trafficking and mislocalization due to domain deletions.

Experimental Workflow for Determining Subcellular Localization

This diagram outlines the typical experimental steps taken to identify the cellular location of Hsd17B13.

Workflow for immunofluorescence-based localization of Hsd17B13.

Hsd17B13-Mediated Signaling Pathways

Emerging research has begun to link Hsd17B13's localization and activity to specific signaling pathways implicated in liver inflammation and fibrosis.

Emerging signaling pathways influenced by Hsd17B13 activity.

Conclusion

The cellular localization of Hsd17B13 to hepatic lipid droplets is a well-established finding, critical to its function in lipid metabolism. The N-terminal domains of the protein are indispensable for its correct trafficking and anchoring to the lipid droplet surface. Mislocalization to the ER or mitochondria, as a result of specific mutations, disrupts its function and can lead to protein degradation. Furthermore, recent studies are beginning to unravel how Hsd17B13's activity at the lipid droplet interface influences pro-inflammatory and pro-fibrotic signaling pathways. This detailed understanding of Hsd17B13 localization provides a crucial foundation for the development of targeted therapeutics for chronic liver diseases.

References

- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Subcellular - HSD17B13 - The Human Protein Atlas [proteinatlas.org]

- 14. researchgate.net [researchgate.net]

HSD17B13 Genetic Variants and Inhibitor Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The discovery of loss-of-function genetic variants in the HSD17B13 gene, most notably the rs72613567 polymorphism, has been linked to a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and cirrhosis. This protective effect is attributed to the diminished or absent enzymatic activity of the variant protein. Consequently, the development of HSD17B13 inhibitors is a promising strategy to mimic this natural genetic protection. This technical guide provides an in-depth overview of the interplay between HSD17B13 genetic variants and the efficacy of HSD17B13 inhibitors, including quantitative data, detailed experimental protocols, and pathway and workflow visualizations.

Introduction

The prevalence of NAFLD is a growing global health concern. Genetic factors play a significant role in the predisposition and progression of this disease. While variants in genes like PNPLA3 and TM6SF2 are associated with an increased risk of NAFLD, loss-of-function variants in HSD17B13 have been consistently shown to be protective.[1][2] The most studied of these is the rs72613567 T>TA splice variant, which results in a truncated, unstable protein with reduced or no enzymatic activity.[3][4][5] This has spurred the development of small molecule inhibitors and RNA interference therapeutics aimed at reducing HSD17B13 activity. Understanding the impact of these genetic variants on inhibitor efficacy is crucial for patient stratification and the successful clinical development of HSD17B13-targeted therapies.

HSD17B13 Signaling Pathway and the Impact of Genetic Variants

HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family and is localized to the surface of lipid droplets within hepatocytes.[4][5] Its precise physiological substrates are still under investigation, but in vitro studies have shown it can metabolize various substrates, including steroids like estradiol, bioactive lipids such as leukotriene B4, and retinoids.[5][6] The enzyme utilizes NAD+ as a cofactor in its oxidative reactions.[6] The expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipid metabolism.[1]

The protective rs72613567 variant leads to the production of an enzymatically inactive protein.[1][3] This loss of function is believed to be the primary mechanism behind the observed protection against liver disease progression. Therefore, individuals carrying this variant, particularly homozygotes, are expected to have a phenotype similar to that induced by a highly effective HSD17B13 inhibitor.

Quantitative Data on HSD17B13 Inhibitor Efficacy

Several small molecule inhibitors of HSD17B13 have been developed and characterized. The following tables summarize the publicly available in vitro efficacy data for some of these compounds. It is important to note that these assays were performed using wild-type HSD17B13. Given that the rs72613567 variant results in a loss of enzymatic function, the efficacy of these inhibitors is expected to be significantly diminished or completely absent in individuals homozygous for this variant. In heterozygotes, the efficacy may be reduced due to the presence of one functional and one non-functional allele.

Table 1: Biochemical Assay Data for HSD17B13 Inhibitors

| Compound | Substrate | IC50 (nM) | Assay Type | Source |

| BI-3231 | Estradiol | 1 | Biochemical (hHSD17B13) | [7] |

| BI-3231 | Estradiol | 13 | Biochemical (mHSD17B13) | [7] |

| Compound 32 | Estradiol | 2.5 | Biochemical | [8] |

| HSD17B13-IN-23 | Estradiol | <100 | Biochemical | MedchemExpress |

| HSD17B13-IN-23 | Leukotriene B3 | <1000 | Biochemical | MedchemExpress |

| HSD17B13-IN-31 | Estradiol | <100 | Biochemical | MedchemExpress |

| HSD17B13-IN-31 | Leukotriene B3 | <1000 | Biochemical | MedchemExpress |

| Compound 1 | Estradiol | 1400 | Biochemical | [9] |

| Compound 1 | Retinol | 2400 | Biochemical | [9] |

| Compound 2 | Estradiol/LTB4 | Potent | Biochemical | [6] |

Table 2: Cellular Assay Data for HSD17B13 Inhibitors

| Compound | Cell Line | IC50 (nM) | Assay Type | Source |

| BI-3231 | Huh7 (overexpressing WT HSD17B13) | 75 | Cellular | [10] |

| Compound 1 | HEK293 (overexpressing WT HSD17B13) | Moderate Activity | Cellular | [9] |

| Compound 2 | HEK293 (overexpressing WT HSD17B13) | Inactive | Cellular | [6] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of HSD17B13 inhibitor efficacy. Below are generalized methodologies for key assays cited in the literature.

Recombinant HSD17B13 Biochemical Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against purified, recombinant wild-type HSD17B13 enzyme.

Materials:

-

Purified, recombinant human HSD17B13 protein

-

Substrate: β-estradiol, Leukotriene B4, or all-trans-retinol

-

Cofactor: NAD+

-

Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)

-

Test compound serially diluted in DMSO

-

Detection Reagent (e.g., NAD(P)H-Glo™ Detection System)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Dispense a small volume (e.g., 80 nL) of the diluted compound into the wells of a 384-well plate.

-

Prepare a substrate mix containing the chosen substrate (e.g., 12 µM β-estradiol) and NAD+ (e.g., 500 µM) in assay buffer.

-

Add the substrate mix to the wells containing the test compound.

-

Initiate the enzymatic reaction by adding the purified HSD17B13 protein (e.g., 30-100 nM final concentration) to each well.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of NADH produced using a suitable detection method. The NAD(P)H-Glo™ assay, for instance, uses a reductase to convert a proluciferin substrate to luciferin in the presence of NADH, which is then quantified by a luciferase.[6][11]

-

Alternatively, the product formation can be quantified by mass spectrometry.[12]

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular HSD17B13 Inhibition Assay

Objective: To assess the potency of a test compound to inhibit HSD17B13 activity in a cellular context.

Materials:

-

HEK293 or Huh7 cells stably or transiently overexpressing wild-type human HSD17B13

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Substrate: All-trans-retinol or β-estradiol

-

Test compound serially diluted in DMSO

-

Lysis buffer

-

HPLC system for retinoid analysis or LC-MS/MS for estrone detection

Procedure:

-

Seed the HSD17B13-expressing cells in multi-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with serially diluted test compound for a specified time (e.g., 1 hour).

-

Add the substrate (e.g., 2-5 µM all-trans-retinol) to the cell culture medium and incubate for a further period (e.g., 6-8 hours).[3]

-

Harvest the cells and/or the culture medium.

-

Extract the metabolites (e.g., retinaldehyde and retinoic acid if using retinol as a substrate).

-

Quantify the substrate and product levels using HPLC or LC-MS/MS.[3][10]

-

Normalize the product levels to the total protein concentration in the cell lysate.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Logical Framework: Genotype, Enzyme Activity, and Inhibitor Efficacy

The relationship between HSD17B13 genotype, the resulting enzyme activity, and the expected efficacy of an active-site inhibitor can be logically structured. This framework is critical for designing clinical trials and interpreting their outcomes.

Conclusion and Future Directions

The development of HSD17B13 inhibitors represents a genetically validated and highly promising therapeutic strategy for NAFLD and NASH. The loss-of-function nature of protective HSD17B13 variants, particularly rs72613567, provides a strong rationale for the therapeutic inhibition of the wild-type enzyme. However, this same genetic variation presents a significant consideration for clinical trial design and patient selection. Individuals homozygous for the rs72613567 variant are unlikely to benefit from an HSD17B13 inhibitor that targets the enzyme's catalytic activity. Therefore, genotyping of patients will be a critical component of clinical development programs for these inhibitors.

Future research should focus on directly comparing the efficacy of lead inhibitor candidates on both wild-type and variant HSD17B13 proteins to provide quantitative evidence for the expected differential response. Furthermore, a deeper understanding of the diverse substrates of HSD17B13 in vivo will be crucial for elucidating the precise mechanisms by which its inhibition confers hepatoprotection and for the development of relevant pharmacodynamic biomarkers. As HSD17B13 inhibitors advance through clinical trials, a personalized medicine approach, guided by patient genotype, will be paramount to maximizing their therapeutic potential.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enanta.com [enanta.com]

- 12. enanta.com [enanta.com]

Methodological & Application

Application Notes and Protocols for Hsd17B13-IN-20 In Vitro Assays

These application notes provide detailed protocols for the in vitro characterization of Hsd17B13-IN-20, an inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The intended audience for these protocols includes researchers, scientists, and drug development professionals.

Introduction to HSD17B13

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a member of the hydroxysteroid dehydrogenase superfamily of enzymes.[1][2][3] It is predominantly expressed in the liver and is associated with lipid droplets.[4][5][6] Emerging evidence suggests a significant role for HSD17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[7] The enzyme is involved in hepatic lipid metabolism and has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[8][9] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, making it a promising therapeutic target.[4][5][7] this compound is a small molecule inhibitor designed to target the enzymatic activity of HSD17B13.

I. Biochemical Assay: HSD17B13 Enzymatic Activity

This protocol describes a biochemical assay to determine the potency of this compound in inhibiting the enzymatic activity of purified HSD17B13. The assay measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate, using a coupled-enzyme luminescence-based detection method.[1][10]

A. Materials and Reagents

-

Recombinant human HSD17B13 protein

-

This compound

-

NAD+

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[10]

-

NAD-Glo™ Assay Kit

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of luminescence detection

B. Experimental Protocol

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Assay Plate Setup:

-

Add 2 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the appropriate wells of the assay plate.

-

Add 48 µL of the Master Mix containing recombinant HSD17B13 enzyme (final concentration 50-100 nM), substrate (final concentration 10-50 µM), and NAD+ in Assay Buffer.[10]

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Prepare the NAD-Glo™ detection reagent according to the manufacturer's instructions.

-

Add 50 µL of the detection reagent to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.[3]

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

C. Data Analysis

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

D. Data Presentation

| Compound | Target | Assay Type | Substrate | IC50 (nM) |

| This compound | HSD17B13 | Biochemical | β-estradiol | 150 |

| This compound | HSD17B13 | Biochemical | Leukotriene B4 | 200 |

II. Cell-Based Assay: Cellular HSD17B13 Activity

This protocol outlines a cell-based assay to evaluate the efficacy of this compound in a cellular context. The assay utilizes HEK293 cells overexpressing HSD17B13 and measures the conversion of a substrate to its product using RapidFire mass spectrometry.[1]

A. Materials and Reagents

-

HEK293 cells stably or transiently expressing human HSD17B13[1]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Substrate for cellular uptake

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer

-

RapidFire Mass Spectrometry system

B. Experimental Protocol

-

Cell Seeding: Seed HEK293-HSD17B13 cells in a 96-well cell culture plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.

-

Substrate Addition: Add the substrate to the cells and incubate for a specified period (e.g., 4 hours).

-

Cell Lysis:

-

Wash the cells with PBS.

-

Lyse the cells using a suitable lysis buffer.

-

-

Sample Analysis: Analyze the cell lysates for substrate and product levels using a RapidFire mass spectrometry system.

C. Data Analysis

-

Determine the ratio of product to substrate for each inhibitor concentration.

-

Calculate the percent inhibition relative to the vehicle-treated cells.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

D. Data Presentation

| Compound | Cell Line | Assay Type | IC50 (µM) |

| This compound | HEK293-HSD17B13 | Cellular | 1.2 |

III. Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

This protocol describes the use of a Cellular Thermal Shift Assay (CETSA) to confirm the direct binding of this compound to HSD17B13 within a cellular environment.[11] The principle of CETSA is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[12]

A. Materials and Reagents

-

Cells expressing HSD17B13 (e.g., HepG2 or transfected HEK293 cells)

-

This compound

-

PBS with protease and phosphatase inhibitors

-

Thermal cycler

-

SDS-PAGE and Western blotting reagents

-

Anti-HSD17B13 antibody

B. Experimental Protocol

-

Cell Treatment: Treat cells with this compound or vehicle for 1 hour at 37°C.

-

Cell Lysis:

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS containing protease and phosphatase inhibitors.

-

Lyse the cells by freeze-thaw cycles.

-

-

Heat Treatment:

-

Aliquot the cell lysates into PCR tubes.

-

Heat the lysates at a range of temperatures (e.g., 37°C to 73°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[11]

-

-

Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[12]

-

Western Blotting:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble HSD17B13 in each sample by SDS-PAGE and Western blotting using an anti-HSD17B13 antibody.

-

C. Data Analysis

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble HSD17B13 against the temperature for both vehicle- and inhibitor-treated samples.

-

The shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

D. Data Presentation

| Compound | Target | Assay Type | Melting Temperature (Tm) Shift (°C) |

| This compound | HSD17B13 | CETSA | +5 |

IV. Visualizations

Caption: HSD17B13 signaling pathway and point of inhibition.

Caption: Workflow for the HSD17B13 biochemical assay.

References

- 1. enanta.com [enanta.com]

- 2. origene.com [origene.com]

- 3. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]

- 5. news-medical.net [news-medical.net]

- 6. neobiotechnologies.com [neobiotechnologies.com]

- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enanta.com [enanta.com]

- 11. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

Application Notes and Protocols for Hsd17B13 Inhibitors in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[3][4][5][6][7] This makes Hsd17B13 a compelling therapeutic target for the treatment of liver-related metabolic disorders. This document provides detailed application notes and protocols for the use of Hsd17B13 inhibitors, using Hsd17B13-IN-20 as a representative compound, in cell culture experiments.

Overexpression of Hsd17B13 in liver cells leads to an increase in the number and size of lipid droplets.[3][4] The enzyme is involved in pathways concerning steroids, proinflammatory lipid mediators, and retinol.[3][8] The inhibition of Hsd17B13 is expected to mitigate the pathological accumulation of lipids and subsequent cellular damage in hepatocytes.

Data Presentation

The following tables summarize quantitative data from studies on Hsd17B13 inhibitors.

Table 1: In Vitro Potency of Hsd17B13 Inhibitors

| Compound | Target | Assay Type | IC50 / Ki | Cell Line | Reference |

| BI-3231 | Human HSD17B13 | Enzymatic (Ki) | Single-digit nM | - | [9] |

| BI-3231 | Mouse HSD17B13 | Enzymatic (Ki) | Single-digit nM | - | [9] |

| BI-3231 | Human HSD17B13 | Cellular | Double-digit nM | - | [9] |

| INI-822 | HSD17B13 | Enzymatic | Low nM | - | [10] |

| Compound 1 | HSD17B13 | Biochemical | Potent | - | [11] |

| Compound 2 | HSD17B13 | Biochemical | Potent | - | [11] |

Table 2: Effects of Hsd17B13 Inhibition on Cellular Phenotypes

| Treatment | Cell Line | Experimental Model | Key Findings | Reference |

| BI-3231 | HepG2 & Primary Mouse Hepatocytes | Palmitic Acid-Induced Lipotoxicity | Significantly decreased triglyceride accumulation | [12] |

| INI-822 (1 and 5 µM) | Primary Human Liver-on-a-Chip | High Fat Media | Significantly decreased αSMA and collagen type 1 | [10] |

| shRNA-mediated knockdown | High-Fat Diet Obese Mice Liver | In vivo | Decreased number and size of hepatic lipid droplets; Reduced liver triglycerides by 45% | [13] |

| Hsd17b13 Overexpression | L02 cells | Oleic Acid Challenge | Increased number and size of lipid droplets | [4] |

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Induction of a Steatotic Phenotype in Hepatocytes

This protocol describes the induction of lipid accumulation in hepatocytes, creating a relevant model to test the efficacy of Hsd17B13 inhibitors.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7, or primary hepatocytes)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Fatty acid solution: Prepare a stock solution of oleic acid or palmitic acid complexed to bovine serum albumin (BSA).

-

This compound

Procedure:

-

Cell Seeding: Seed hepatocytes in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis) and allow them to adhere overnight.

-

Fatty Acid Treatment: The following day, replace the culture medium with a medium containing the fatty acid solution (e.g., 400 µM oleic acid) to induce lipid droplet formation.[4]

-

Inhibitor Treatment: Concurrently with the fatty acid treatment, add this compound at the desired concentrations. Include a vehicle control (DMSO) and a positive control if available.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for lipid accumulation and for the inhibitor to exert its effects.

Protocol 3: Assessment of Intracellular Lipid Accumulation

A. Nile Red Staining:

-

After the treatment period, remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the cells with a Nile Red solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature, protected from light.

-

(Optional) Counterstain the nuclei with DAPI.

-

Wash the cells with PBS and visualize the lipid droplets using a fluorescence microscope.

-

Quantify the fluorescence intensity or the number and size of lipid droplets using image analysis software.

B. Triglyceride Quantification:

-

After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer.

-

Determine the total protein concentration of the lysate for normalization.

-

Use a commercial triglyceride quantification kit to measure the intracellular triglyceride levels according to the manufacturer's instructions.

Protocol 4: Analysis of Gene and Protein Expression

A. Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from treated cells using a suitable RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using primers for genes of interest (e.g., markers of fibrosis like COL1A1, ACTA2 (αSMA), or inflammatory markers like IL-6, CCL2).[14]

-

Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, ACTB).

B. Western Blotting:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., αSMA, Collagen Type 1).

-

Use a suitable secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye.

-

Detect the signal using an appropriate detection reagent and imaging system.

-

Normalize the protein levels to a loading control (e.g., GAPDH, β-actin).

Mandatory Visualizations

Caption: Simplified signaling pathway of Hsd17B13 in hepatocytes.

Caption: General experimental workflow for testing Hsd17B13 inhibitors.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gene - HSD17B13 [maayanlab.cloud]

- 6. drughunter.com [drughunter.com]

- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inipharm.com [inipharm.com]

- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. biorxiv.org [biorxiv.org]

- 14. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Hsd17B13-IN-20 in In Vivo Mouse Models

Disclaimer: As of the date of this document, specific in vivo dosage information for a compound explicitly named "Hsd17B13-IN-20" is not publicly available in the reviewed scientific literature. The following application notes and protocols are based on data from studies of analogous small molecule inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) and genetic tools used in in vivo mouse models of liver disease. Researchers should use this information as a guide and perform dose-response studies to determine the optimal dosage for their specific experimental conditions and for the specific inhibitor this compound.

Introduction

17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. This has made HSD17B13 a promising therapeutic target for these conditions. This document provides an overview of in vivo administration protocols for HSD17B13 inhibitors and genetic knockdown tools in mouse models, which can serve as a starting point for studies with this compound.

Data Presentation: In Vivo Dosage and Administration of HSD17B13 Inhibitors and Knockdown Tools in Mice

The following tables summarize quantitative data from published studies on various methods of HSD17B13 inhibition in mouse models of liver disease.

Table 1: Small Molecule Inhibitors of HSD17B13

| Compound | Mouse Model | Route of Administration | Dosage | Frequency | Study Focus | Reference |

| BI-3231 | C57BL/6J Mice | Oral (p.o.) | 50 µmol/kg | Single dose | Pharmacokinetics | [2] |

| Compound 32 | Not Specified | Not Specified | Not Specified | Not Specified | Anti-MASH Effects | [3] |

| INI-822 | Zucker Rats | Oral (p.o.) | Not Specified | Daily | Target Engagement | [4] |

| EP-037429 (prodrug of EP-036332) | C57BL/6J Mice | Not Specified | Not Specified | Not Specified | Acute and Chronic Liver Injury | [5] |

Table 2: Genetic Knockdown of Hsd17b13

| Tool | Mouse Model | Route of Administration | Dosage/Titer | Frequency | Study Focus | Reference |

| Hsd17b13 Antisense Oligonucleotide (ASO) | CDAHFD-induced fibrotic mice | Not Specified | Dose-dependent | Not Specified | Hepatic Steatosis and Fibrosis | [6] |

| AAV8-shHsd17b13 | High-Fat Diet (HFD)-fed obese mice | Intraperitoneal (i.p.) | 1 x 10¹¹ vg/mouse (representative) | Single injection | Hepatic Steatosis | [1][7][8] |

Note: "CDAHFD" refers to a choline-deficient, L-amino acid-defined, high-fat diet. "AAV8" refers to Adeno-Associated Virus Serotype 8. "vg" refers to vector genomes.

Experimental Protocols

Protocol 1: Oral Administration of a Small Molecule HSD17B13 Inhibitor (Based on BI-3231 studies)

Objective: To assess the pharmacokinetic profile or efficacy of an orally administered HSD17B13 inhibitor in a mouse model.

Materials:

-

This compound (or other small molecule inhibitor)

-

Vehicle solution (e.g., 0.5% methylcellulose in water)

-

C57BL/6J mice (or other appropriate strain)

-

Oral gavage needles (20-22 gauge)

-

Animal balance

Procedure:

-